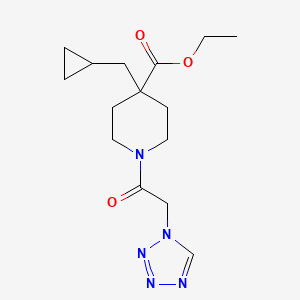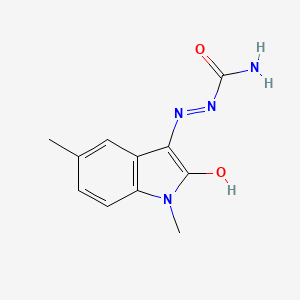
1-(4-bromobenzyl)-2-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzyl)-2-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has a unique chemical structure that makes it a promising candidate for developing new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzyl)-2-methyl-1H-benzimidazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis. In pharmacology, 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole has been investigated for its potential as a calcium channel blocker, with studies indicating its ability to decrease intracellular calcium levels and reduce blood pressure. In biochemistry, this compound has been studied for its interactions with various proteins, including tubulin and DNA polymerase, which could lead to the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole varies depending on its application. As an anticancer agent, this compound has been shown to inhibit tubulin polymerization, which is necessary for cell division and proliferation. As a calcium channel blocker, 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole blocks the entry of calcium ions into cells, which can decrease intracellular calcium levels and reduce blood pressure. As a protein inhibitor, this compound binds to specific proteins and disrupts their function, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole vary depending on its application. As an anticancer agent, this compound has been shown to induce apoptosis and inhibit cancer cell proliferation. As a calcium channel blocker, 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole can reduce blood pressure and improve cardiovascular function. As a protein inhibitor, this compound can disrupt various cellular processes, leading to diverse physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs and therapies. Additionally, the synthesis method for this compound is relatively straightforward, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole. One area of focus is the development of new anticancer agents based on this compound, which could lead to more effective and less toxic treatments for cancer. Another area of research is the development of new calcium channel blockers for the treatment of hypertension and other cardiovascular diseases. Additionally, this compound could be further studied for its interactions with various proteins, which could lead to the development of new drugs and therapies for a range of diseases and conditions.
Synthesemethoden
The synthesis of 1-(4-bromobenzyl)-2-methyl-1H-benzimidazole involves the reaction of 4-bromobenzyl chloride with o-phenylenediamine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization or chromatography. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKGVBCSWBESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Bromophenyl)methyl]-2-methylbenzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[(2,4-difluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5681314.png)

![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
![5-[2-(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-2-oxoethyl]-3-propylimidazolidine-2,4-dione](/img/structure/B5681339.png)
![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)




![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)